molecular formula C20H12ClNO3S B11670134 Furan-2-carboxylic acid, (4-chlorophenyl)(3-oxo-3H-benzo[b]thiophen-2-ylidenemethyl)amide

Furan-2-carboxylic acid, (4-chlorophenyl)(3-oxo-3H-benzo[b]thiophen-2-ylidenemethyl)amide

Cat. No.: B11670134
M. Wt: 381.8 g/mol
InChI Key: YIJRSDWBIRIQQS-PDGQHHTCSA-N
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Description

N-(4-CHLOROPHENYL)-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}FURAN-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzothiophene core, a furan ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiophene Core: Starting from a suitable thiophene derivative, the benzothiophene core can be synthesized through cyclization reactions.

    Introduction of the Furan Ring: The furan ring can be introduced via a condensation reaction with a suitable aldehyde or ketone.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under specific reaction conditions such as temperature, solvent, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}FURAN-2-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMOPHENYL)-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}FURAN-2-CARBOXAMIDE
  • N-(4-METHOXYPHENYL)-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}FURAN-2-CARBOXAMIDE

Uniqueness

N-(4-CHLOROPHENYL)-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}FURAN-2-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the benzothiophene and furan rings also contributes to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C20H12ClNO3S

Molecular Weight

381.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]furan-2-carboxamide

InChI

InChI=1S/C20H12ClNO3S/c21-13-7-9-14(10-8-13)22(20(24)16-5-3-11-25-16)12-18-19(23)15-4-1-2-6-17(15)26-18/h1-12H/b18-12-

InChI Key

YIJRSDWBIRIQQS-PDGQHHTCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/N(C3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4)/S2

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN(C3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4)S2

Origin of Product

United States

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